molecular formula C20H22O7 B578938 ((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate CAS No. 16741-14-3

((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate

Cat. No.: B578938
CAS No.: 16741-14-3
M. Wt: 374.389
InChI Key: XSDPLCILVZEDFV-ZMIKWESLSA-N
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Description

((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate is a chemical compound with the molecular formula C20H22O7 and a molar mass of 374.38 g/mol It is a derivative of beta-D-galactopyranoside, where the hydroxyl group at the 6-position is esterified with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate typically involves the esterification of beta-D-galactopyranoside with benzyl alcohol and benzoic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate group can be oxidized to form carboxylic acids.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoate group under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted galactopyranosides depending on the nucleophile used.

Scientific Research Applications

((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoate group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The ester bond can be hydrolyzed in vivo to release the active beta-D-galactopyranoside, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate is unique due to the presence of the benzoate group at the 6-position, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c21-16-15(12-25-19(24)14-9-5-2-6-10-14)27-20(18(23)17(16)22)26-11-13-7-3-1-4-8-13/h1-10,15-18,20-23H,11-12H2/t15-,16+,17+,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDPLCILVZEDFV-ZMIKWESLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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